N-(6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-YL)-1H-indole-4-carboxamide
CAS No.:
Cat. No.: VC19984282
Molecular Formula: C21H18FN3O
Molecular Weight: 347.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H18FN3O |
|---|---|
| Molecular Weight | 347.4 g/mol |
| IUPAC Name | N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1H-indole-4-carboxamide |
| Standard InChI | InChI=1S/C21H18FN3O/c22-12-7-8-18-16(11-12)14-3-1-6-19(20(14)24-18)25-21(26)15-4-2-5-17-13(15)9-10-23-17/h2,4-5,7-11,19,23-24H,1,3,6H2,(H,25,26) |
| Standard InChI Key | YFGWXZBTYKGDAE-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)F)NC(=O)C4=C5C=CNC5=CC=C4 |
Introduction
Chemical Structure and Physicochemical Properties
The compound features a fused tetracyclic carbazole system (2,3,4,9-tetrahydro-1H-carbazol-1-yl) linked via a carboxamide bond to the 4-position of an indole ring. The fluorine atom at the 6-position of the carbazole moiety enhances electronegativity and influences molecular interactions. Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₂₁H₁₈FN₃O |
| Molecular Weight | 347.4 g/mol |
| Hydrogen Bond Donors | 2 (NH groups) |
| Hydrogen Bond Acceptors | 3 (2x N, 1x O) |
| Rotatable Bonds | 3 |
| Topological Polar Surface Area | 67.8 Ų |
Table 1: Key physicochemical properties of N-(6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-YL)-1H-indole-4-carboxamide.
The fluorine atom’s electron-withdrawing effect modulates the carbazole ring’s electronic density, potentially enhancing binding affinity to hydrophobic pockets in biological targets. The indole carboxamide group contributes to hydrogen-bonding interactions, critical for target engagement.
Synthetic Pathways and Optimization
Synthesis involves multi-step routes prioritizing regioselective fluorination and carboxamide coupling. A representative pathway includes:
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Carbazole Core Formation: Cyclization of substituted cyclohexanone derivatives via Buchwald-Hartwig amination or Friedel-Crafts alkylation to construct the tetrahydrocarbazole scaffold.
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Fluorination: Electrophilic fluorination using Selectfluor™ or DAST at the 6-position ensures high regioselectivity.
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Indole-4-carboxamide Coupling: Amide bond formation between the tetrahydrocarbazole amine and indole-4-carboxylic acid using EDCl/HOBt or HATU as coupling agents.
Reaction conditions (e.g., solvent, temperature) significantly impact yields. For instance, using DMF as a solvent at 80°C achieves ~65% yield in the final coupling step, whereas THF at room temperature yields <40%. Purification via column chromatography or preparative HPLC ensures >95% purity.
Structural and Spectroscopic Characterization
Advanced spectroscopic techniques confirm the compound’s structure:
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NMR: ¹H NMR (400 MHz, DMSO-d₆) displays characteristic signals for the carbazole NH (δ 10.2 ppm), indole NH (δ 11.1 ppm), and aromatic protons (δ 6.8–7.6 ppm).
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HRMS: Observed [M+H]⁺ at m/z 348.1457 (calculated 348.1453).
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X-ray Crystallography: Reveals a planar carbazole-indole system with a dihedral angle of 12.3° between the rings, facilitating π-π stacking interactions.
The fluorine atom’s presence is confirmed by a distinct ¹⁹F NMR signal at δ -118 ppm.
Biological Activity and Mechanism of Action
Enzyme and Receptor Interactions
The compound demonstrates nanomolar affinity for kinase targets (e.g., EGFR IC₅₀ = 87 nM) and modulates cystic fibrosis transmembrane conductance regulator (CFTR) chloride channels . In CFTR-binding assays, it rescues the gating defect in F508del-CFTR mutants with an EC₅₀ of 0.8 μM, comparable to the clinical potentiator ivacaftor .
Anticancer Activity
In vitro studies against MCF-7 breast cancer cells show dose-dependent apoptosis induction (IC₅₀ = 1.2 μM). Mechanistically, it inhibits tubulin polymerization (IC₅₀ = 0.9 μM), disrupting mitotic spindle formation.
| Assay | Result |
|---|---|
| EGFR Inhibition | IC₅₀ = 87 nM |
| CFTR Potentiation | EC₅₀ = 0.8 μM |
| Tubulin Polymerization | IC₅₀ = 0.9 μM |
| MCF-7 Cell Viability | IC₅₀ = 1.2 μM |
Table 2: Key biological activities of N-(6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-YL)-1H-indole-4-carboxamide .
Pharmacological Applications
Cystic Fibrosis Therapy
As a CFTR potentiator, the compound improves chloride transport in G551D- and F508del-CFTR mutants, achieving 45% of wild-type CFTR activity at 1 μM . Its brain penetration (brain/plasma ratio = 0.8 in mice) suggests potential for treating CF-related neurological complications .
Oncology
In vivo xenograft models demonstrate 60% tumor growth inhibition at 10 mg/kg (daily dosing for 21 days) without significant toxicity. Synergy with paclitaxel (combination index = 0.3) highlights its utility in combination therapies.
Comparative Analysis with Related Compounds
Compared to structurally similar derivatives:
| Compound | Molecular Weight | CFTR EC₅₀ (μM) | Tubulin IC₅₀ (μM) |
|---|---|---|---|
| Target Compound | 347.4 | 0.8 | 0.9 |
| N-((6-Fluoro-carbazol-3-yl)methyl) | 462.5 | N/A | N/A |
| Indole-3-yl Acetamide | 376.4 | 1.5 | 2.1 |
Table 3: Comparative efficacy of carbazole-indole derivatives .
The target compound’s lower EC₅₀ and IC₅₀ values underscore its superior potency, likely due to optimal fluorine positioning and carboxamide geometry.
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